6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one is a synthetic organic compound belonging to the furochromene family This compound is characterized by its unique structure, which includes a furochromene core with difluoroacetyl and dimethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one can be achieved through a multi-step process. One common method involves the Vilsmeier–Haack reaction, which is used to introduce the formyl group into the furochromene core. The starting material, 6-acetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one, is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoroacetyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition: The furochromene core can undergo cycloaddition reactions to form polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (e.g., benzylamine) and secondary amines (e.g., p-toluidine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Enamines and Enaminones: Formed from nucleophilic substitution reactions.
Oxidized Derivatives: Products of oxidation reactions.
Polycyclic Compounds: Resulting from cycloaddition reactions.
Scientific Research Applications
6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antitumor, anti-HIV, and antimicrobial agent.
Biological Studies: Used in studies related to its analgesic and anti-inflammatory properties.
Chemical Research: Employed in the synthesis of novel heterocyclic compounds and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one involves its interaction with various molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of specific enzymes or receptors. The furochromene core may interact with DNA or proteins, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Khellin: 4,9-Dimethoxy-7-methyl-5H-furo-[3,2-G]-chromen-5-one, a natural product with similar pharmacological activities.
Furochromene Derivatives: Various derivatives with different substituents on the furochromene core, exhibiting diverse biological activities.
Uniqueness
6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one is unique due to the presence of the difluoroacetyl group, which enhances its reactivity and potential biological activities compared to other furochromene derivatives .
Properties
Molecular Formula |
C15H10F2O6 |
---|---|
Molecular Weight |
324.23 g/mol |
IUPAC Name |
6-(2,2-difluoroacetyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C15H10F2O6/c1-20-11-6-3-4-22-12(6)14(21-2)13-8(11)9(18)7(5-23-13)10(19)15(16)17/h3-5,15H,1-2H3 |
InChI Key |
QSASSMNMYBONBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.